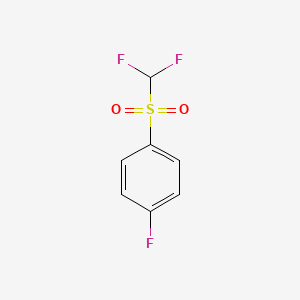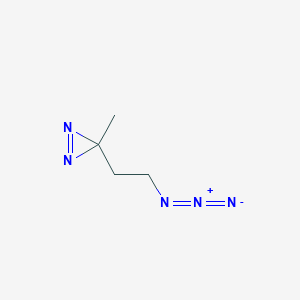
1-Difluoromethanesulfonyl-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-Difluoromethanesulfonyl-4-fluorobenzene involves several methods. One common approach is the difluoromethylation process, which includes the formation of X–CF2H bonds where X can be carbon, oxygen, nitrogen, or sulfur . This process can be achieved through various methods such as electrophilic, nucleophilic, radical, and cross-coupling reactions . Industrial production often involves continuous-flow methodologies to ensure high yield and safety .
Análisis De Reacciones Químicas
1-Difluoromethanesulfonyl-4-fluorobenzene undergoes several types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Cross-Coupling Reactions: It can be used in cross-coupling reactions to form various derivatives.
Common reagents used in these reactions include metal catalysts, halogenating agents, and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Difluoromethanesulfonyl-4-fluorobenzene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Difluoromethanesulfonyl-4-fluorobenzene involves its ability to form stable bonds with various molecular targets. The difluoromethyl group is known to enhance the stability and bioavailability of compounds, making it a valuable component in drug design . The pathways involved often include interactions with enzymes and other proteins, leading to desired biological effects .
Comparación Con Compuestos Similares
1-Difluoromethanesulfonyl-4-fluorobenzene can be compared with other fluorinated compounds such as:
1,4-Difluorobenzene: Known for its hydrophobic properties and used in the design of hydrophobic surfaces.
Difluoromethylphenyl Sulfone: Similar in structure but with different reactivity and applications.
The uniqueness of this compound lies in its specific combination of the difluoromethyl and sulfonyl groups, which confer unique chemical and physical properties .
Propiedades
IUPAC Name |
1-(difluoromethylsulfonyl)-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O2S/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPINLVQNYWNAKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-phenylethenesulfonamide](/img/structure/B2429536.png)
![2-[(2-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B2429538.png)



![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2429546.png)



![4-[3-(3,4-dimethoxyphenyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B2429554.png)

